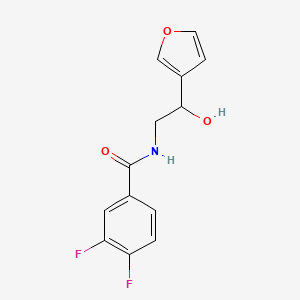![molecular formula C10H8Cl2N2O B2542317 (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1164117-25-2](/img/structure/B2542317.png)
(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Tautomerism : A study conducted by Quiroga et al. (1999) explored the synthesis and molecular structure of dihydropyrazolo[3,4-b]pyridin-6-ones, compounds related to (2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate. They found that these compounds exist as 2H-tautomers in both solution and solid states, indicating interesting aspects of their molecular behavior and structural stability (Quiroga et al., 1999).
Molecular Interactions and Crystallography : Quiroga et al. (1999) also reported on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which bear structural resemblance to the compound . They found that these compounds prefer the 2H-tautomeric structure in solution, as confirmed through NMR and X-ray diffraction studies. This study highlights the importance of molecular interactions and crystallography in understanding the behavior of such compounds (Quiroga et al., 1999).
Synthesis and Characterization : Research by Li Wei-guo (2012) focused on the synthesis and characterization of a compound similar to this compound, providing insights into the methods and conditions that can be used for the effective synthesis of these types of compounds. The study also highlights the importance of reaction conditions in determining yield and purity (Li Wei-guo, 2012).
Catalytic and Reaction Studies
Catalytic Applications : Sharifi et al. (2019) investigated the use of imidazole-based dicationic ionic liquids as catalysts in the synthesis of compounds similar to this compound. They found these catalysts to be effective in various reactions, highlighting the potential application of these compounds in organic synthesis (Sharifi et al., 2019).
Reaction Dynamics : The study by Shibuya (1984) explored the reaction of a related compound with active methylene compounds, leading to the synthesis of various heterocycles. This research provides insights into the reactivity and potential applications of this compound in organic synthesis (Shibuya, 1984).
Anion Binding Studies : Ahmad et al. (2012) conducted anion binding studies with a compound structurally related to this compound. Their work revealed specific interactions with various anions, suggesting potential applications in sensing or separation technologies (Ahmad et al., 2012).
Molecular Docking and Antitumor Activity
- Antitumor Activity and Docking Study : Al-Suwaidan et al. (2015) evaluated the antitumor activity of substituted pyrazole analogues, providing insights into the potential biomedical applications of similar compounds. Their molecular docking studies offer a perspective on the interaction of these compounds with biological targets (Al-Suwaidan et al., 2015).
Propriétés
IUPAC Name |
(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(15)13-14/h1-2,5-6H,3-4H2/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPZWYJEHZUASK-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CC(=C(C=C2)Cl)Cl)N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CC(=C(C=C2)Cl)Cl)/N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)
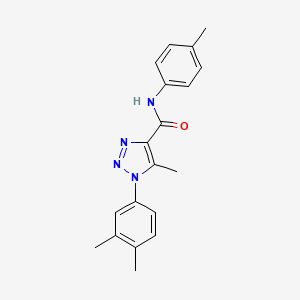
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
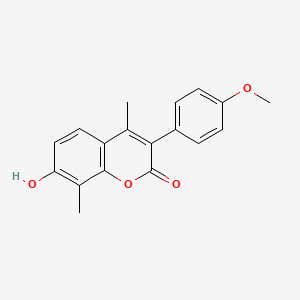
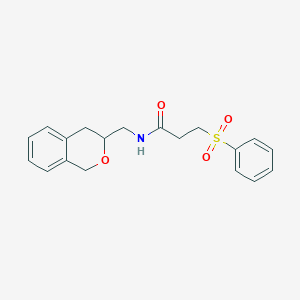
![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)


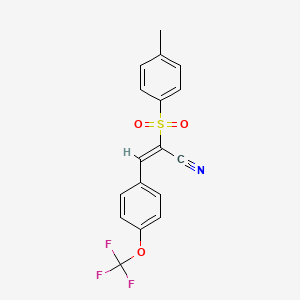
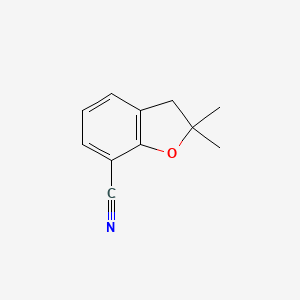
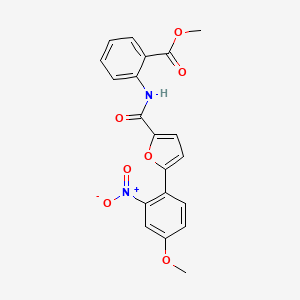
![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)
